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molecular formula C9H10O B1220400 Chromane CAS No. 493-08-3

Chromane

Cat. No. B1220400
M. Wt: 134.17 g/mol
InChI Key: VZWXIQHBIQLMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238026B2

Procedure details

Aluminium chloride (1.19 g, 8.9 mmol) was added portionwise to a stirred solution of acetyl chloride (1.21 mL, 17.0 mmol) in dry dichloromethane (20 mL), previously cooled to −10° C., until homogeneous (5 min). The solution was added, via cannula, to a solution of 3,4-dihydro-2H-1-benzopyran (9a) (1.20 g, 8.9 mmol) in dry dichloromethane (17 mL) at −10° C. The mixture was stirred at the same temperature for 30 minutes before being poured into ice/concentrated hydrochloric acid (5:1, v/v, 126 mL). The stirring was maintained at room temperature for 2 hours and the solution was extracted with dichloromethane (3×50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (49a) (1.55 g, 8.8 mmol, 99%) which was used without further purification.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
126 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[O:9]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][CH2:11][CH2:10]1>ClCCl>[O:9]1[C:14]2[CH:15]=[CH:16][C:17]([C:5](=[O:7])[CH3:6])=[CH:18][C:13]=2[CH2:12][CH2:11][CH2:10]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
O1CCCC2=C1C=CC=C2
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
126 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirring was maintained at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCCC2=C1C=CC(=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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